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Compound of Interest

Compound Name: Propanol-PEG3-CH20H

Cat. No.: B3319480

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanol-PEG3-CH20H, systematically named 3,3'-((oxybis(ethane-2,1-
diyl))bis(oxy))bis(propan-1-ol), is a hydrophilic, bifunctional linker molecule. Its structure
features a triethylene glycol (PEG3) core flanked by two propanol moieties, each terminating in
a primary hydroxyl group. This compound is of significant interest in the field of drug
development, particularly as a flexible linker in the synthesis of Proteolysis-Targeting Chimeras
(PROTACS).[1][2] PROTACSs are heterobifunctional molecules that recruit an E3 ubiquitin ligase
to a target protein, leading to the protein's ubiquitination and subsequent degradation by the
proteasome.[3][4][5][6] The length, flexibility, and hydrophilicity of the linker are critical
determinants of PROTAC efficacy, making well-defined linkers like Propanol-PEG3-CH20H
valuable chemical tools.

This technical guide provides a comprehensive overview of the structural elucidation of
Propanol-PEG3-CH20H, including its key identifiers, predicted spectroscopic data, detailed
experimental protocols for its characterization, and a visualization of its role in the PROTAC
mechanism.

Chemical Identity and Properties

A summary of the key chemical properties for Propanol-PEG3-CH20H is presented in Table 1.
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Property Value

CAS Number 112935-57-6

Molecular Formula C10H2205

Molecular Weight 222.28 g/mol
3,3'-((oxybis(ethane-2,1-

IUPAC Name _ , _
diyl))bis(oxy))bis(propan-1-ol)
HO-(CH2)3-PEG3-OH, Propanol-PEG3-

Synonyms
Propanol

Appearance Colorless to pale yellow viscous liquid

Structural Elucidation: Predicted Spectroscopic
Data

Due to the unavailability of publicly accessible experimental spectra, this section provides
predicted data based on the known chemical structure and established principles of
spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technigue for elucidating the carbon-hydrogen framework of a
molecule.

The predicted proton NMR chemical shifts for Propanol-PEG3-CH20H in a common solvent
like CDCls are summarized in Table 2.
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~3.75 t 4H -O-CH2-CH2-OH
-O-CH2-CH.-O-
~3.65 S 4H
(central PEG)
~3.60 t 4H -O-CH2-CH2-CH2-O-
~2.50 brs 2H -CH2-OH
~1.85 p 4H -O-CH2-CH2-CH2-0O-

t = triplet, s = singlet, p = pentet, br s = broad singlet

The predicted carbon-13 NMR chemical shifts are presented in Table 3.

Chemical Shift (ppm)

Assignment

~72.5 -O-CH2-CH2-O- (central PEG)
~70.0 -O-CH2-CH2-CH-O-

~61.0 -CH2-OH

~32.0 -O-CH2-CH2-CH2-O-

Infrared (IR) Spectroscopy

The IR spectrum of Propanol-PEG3-CH20H is expected to show characteristic absorption

bands for its alcohol and ether functional groups. Key predicted absorptions are listed in Table

4.
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Wavenumber (cm~?)

Intensity

Assignment

3550-3200

Strong, Broad

O-H stretch (hydrogen-bonded

alcohol)[7]
2950-2850 Strong C-H stretch (alkane)
1150-1085 Strong C-O stretch (ether)[7]
1085-1050 Strong C-O stretch (primary alcohol)

[7]

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for analyzing this polar molecule.

o Expected Molecular lon: In positive-ion mode, the protonated molecule [M+H]* at m/z 223.15

and the sodium adduct [M+Na]* at m/z 245.13 are expected.

o Fragmentation Pattern: The fragmentation of polyethylene glycols and their derivatives is

well-documented.[8][9] Common fragmentation pathways involve the neutral loss of ethylene

oxide units (44.03 Da). Therefore, fragment ions corresponding to the loss of one or more

C2H40 units from the parent ion are anticipated.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural
elucidation of Propanol-PEG3-CH20H.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh approximately 5-10 mg of Propanol-PEG3-CH20H
and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCI3) in a clean, dry NMR tube.

e Instrument Setup:

o Insert the sample into the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.
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o Shim the magnetic field to achieve optimal homogeneity.

o Tune and match the probe for the 1H frequency.

o Data Acquisition:
o Set the spectral width to approximately 12 ppm, centered around 5 ppm.
o Use a 30-45° pulse angle.
o Set the acquisition time to 3-4 seconds.
o Set the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise
ratio.

» Data Processing:

[¢]

Apply a Fourier transform to the free induction decay (FID).

[¢]

Phase the spectrum.

[e]

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCIs at 7.26
ppm).

[e]

Integrate the peaks.

o

Analyze the chemical shifts, multiplicities, and coupling constants.

o Sample Preparation: Use the same sample prepared for *H NMR. A higher concentration
(20-50 mg) may be beneficial due to the lower natural abundance of 3C.

e Instrument Setup:
o Tune and match the probe for the 13C frequency.

o Data Acquisition:
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o Set the spectral width to approximately 220 ppm, centered around 100 ppm.
o Employ proton decoupling to simplify the spectrum to singlets.

o Use a 45° pulse angle.

o Set the acquisition time to 1-2 seconds.

o Set the relaxation delay to 2-5 seconds to ensure quantitative detection of all carbon
signals.

o Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-
noise ratio.

» Data Processing:
o Apply a Fourier transform to the FID.
o Phase the spectrum.

o Calibrate the chemical shift scale using the solvent peak (e.g., CDCls at 77.16 ppm).

Electrospray lonization Mass Spectrometry (ESI-MS)
Protocol

o Sample Preparation: Prepare a dilute solution of Propanol-PEG3-CH20H (approximately
10-100 pM) in a suitable solvent such as methanol or acetonitrile.

e Instrument Setup:
o Calibrate the mass spectrometer using a standard calibration solution.

o Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and
drying gas temperature and flow rate.

o Data Acquisition:
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o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min)
using a syringe pump.

o Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z
range (e.g., 100-500).

o Data Analysis:
o Identify the molecular ion peaks (e.g., [M+H]*, [M+Na]*, [M-H]").

o If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the
structure.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy Protocol

e Instrument Setup:

o Ensure the ATR crystal is clean.

o Collect a background spectrum of the clean, empty ATR crystal.[1][2]
e Sample Analysis:

o Place a small drop of liquid Propanol-PEG3-CH20H directly onto the ATR crystal,
ensuring complete coverage of the crystal surface.[1]

o Acquire the sample spectrum.

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Post-Analysis:

o Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft
cloth.
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o Identify the characteristic absorption bands and compare them to known values for
alcohols and ethers.

Visualizations
Chemical Structure

Caption: Chemical structure of Propanol-PEG3-CH20H.
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Caption: Workflow for the structural elucidation of a chemical compound.
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Role in PROTAC Signaling Pathway
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Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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